

The Sciadonic Acid Biosynthesis Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5(Z),11(Z),14(Z)-Eicosatrienoic acid*

Cat. No.: B104340

[Get Quote](#)

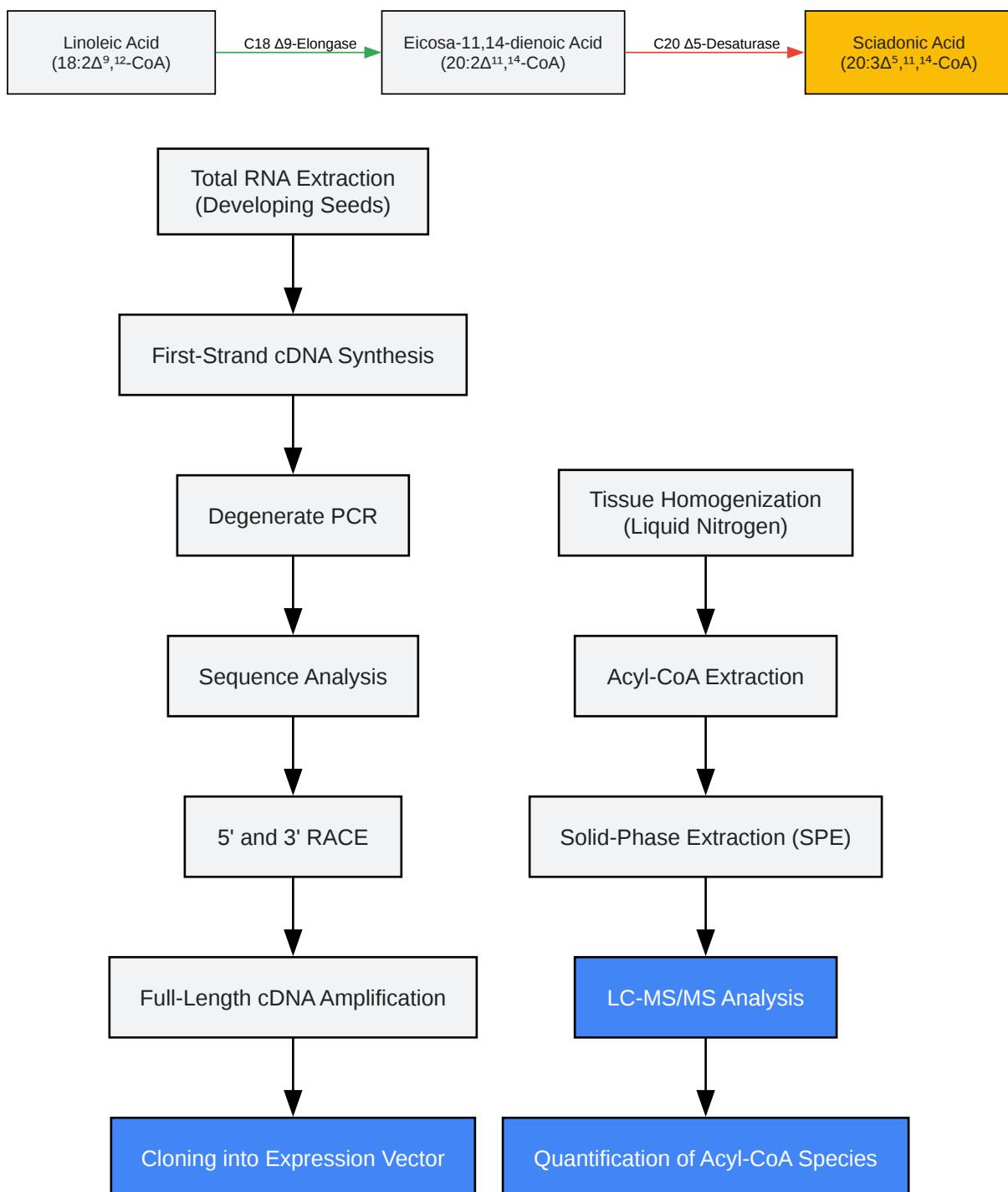
For Researchers, Scientists, and Drug Development Professionals

Abstract

Sciadonic acid (20:3Δ5,11,14) is a non-methylene-interrupted polyunsaturated fatty acid (NMI-PUFA) found predominantly in the seeds of gymnosperms and some lower eudicots. With a unique chemical structure, sciadonic acid and other NMI-PUFAs are of increasing interest for their potential pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the sciadonic acid biosynthesis pathway in plants, detailing the key enzymatic steps, substrate specificities, and relevant quantitative data. Furthermore, this guide outlines the key experimental protocols for the functional characterization of the enzymes involved in this pathway, offering a comprehensive resource for researchers in the field.

Introduction to Sciadonic Acid

Sciadonic acid is a C20 fatty acid characterized by a distinctive polymethylene-interrupted double bond system. Unlike more common polyunsaturated fatty acids (PUFAs) where double bonds are separated by a single methylene group, the double bonds in sciadonic acid at the Δ5 and Δ11 positions are separated by five methylene groups. This structural feature imparts unique chemical properties and potential biological activities. Sciadonic acid is notably present in the seed oils of various *Pinus* species and has been identified as a hallmark metabolite in gymnosperms.^{[1][2][3]} Its biosynthesis involves a specialized enzymatic pathway that diverges from the conventional fatty acid synthesis routes.


The Core Biosynthesis Pathway of Sciadonic Acid

The biosynthesis of sciadonic acid in plants is a two-step enzymatic process that occurs in the endoplasmic reticulum (ER). The pathway utilizes linoleic acid (18:2 Δ 9,12), a common C18 PUFA, as its precursor. The two key enzymes involved are a C18 Δ 9-elongase and a C20 Δ 5-desaturase.[4][5]

The proposed pathway is as follows:

- Elongation of Linoleic Acid: The pathway is initiated by the elongation of linoleic acid (18:2 Δ 9,12) to eicosa-11,14-dienoic acid (20:2 Δ 11,14). This reaction is catalyzed by a C18 Δ 9-elongase. This elongase adds a two-carbon unit to the carboxyl end of linoleic acid.
- Desaturation of Eicosa-11,14-dienoic Acid: The resulting C20 fatty acid, eicosa-11,14-dienoic acid, serves as the substrate for a specific C20 Δ 5-desaturase. This enzyme introduces a double bond at the Δ 5 position of the acyl chain, leading to the formation of sciadonic acid (20:3 Δ 5,11,14).[6][7][8]

The substrate for these enzymes is believed to be in the form of acyl-Coenzyme A (acyl-CoA). [6][7][8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. General characteristics of *Pinus* spp. seed fatty acid compositions, and importance of delta5-olefinic acids in the taxonomy and phylogeny of the genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The *Torreya grandis* genome illuminates the origin and evolution of gymnosperm-specific sciadonic acid biosynthesis [ideas.repec.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Cloning and Characterization of Unusual Fatty Acid Desaturases from *Anemone leveillei*: Identification of an Acyl-Coenzyme A C20 Δ5-Desaturase Responsible for the Synthesis of Sciadonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning and characterization of unusual fatty acid desaturases from *Anemone leveillei*: identification of an acyl-coenzyme A C20 Delta5-desaturase responsible for the synthesis of sciadonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Cloning and Characterization of Unusual Fatty Acid Desaturases from *Anemone leveillei*: Identification of an Acyl-Coenzyme A C20 Δ5-Desaturase Responsible for the Synthesis of Sciadonic Acid1 | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [The Sciadonic Acid Biosynthesis Pathway in Plants: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104340#sciadonic-acid-biosynthesis-pathway-in-plants>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com